2-[3-(tetrazol-1-yl)phenyl]acetic acid chemical structure and properties
2-[3-(tetrazol-1-yl)phenyl]acetic acid chemical structure and properties
This technical guide provides an in-depth analysis of 2-[3-(tetrazol-1-yl)phenyl]acetic acid , a bifunctional aromatic scaffold used in medicinal chemistry and coordination polymer research.
Executive Summary
2-[3-(tetrazol-1-yl)phenyl]acetic acid is a meta-substituted phenylacetic acid derivative featuring a 1H-tetrazol-1-yl moiety. This compound represents a critical "privileged scaffold" in drug discovery, combining the lipophilic, metabolic stability of the phenyl ring with two distinct polar functionalities: a carboxylic acid tail and a nitrogen-rich tetrazole ring.
Unlike the more common 5-substituted tetrazoles (often used as carboxylic acid bioisosteres), the 1-substituted tetrazole in this molecule serves primarily as a robust, non-basic electron-withdrawing group and a monodentate or bridging ligand in coordination chemistry.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-[3-(1H-tetrazol-1-yl)phenyl]acetic acid |
| Molecular Formula | |
| Molecular Weight | 204.19 g/mol |
| SMILES | OC(=O)Cc1cccc(n2cnnn2)c1 |
| CAS Number | Not widely listed; Para-isomer (4-) is 462068-57-1 |
| Core Scaffold | Phenylacetic acid |
Structural Features[5]
-
Meta-Substitution Pattern: The 1,3-disposition of the acetic acid and tetrazole groups creates a specific geometric vector (approx. 120°) crucial for binding in enzyme pockets where linear (para) or adjacent (ortho) substitution would cause steric clash.
-
Electronic Effects: The tetrazol-1-yl group is strongly electron-withdrawing (
). This reduces the electron density on the phenyl ring, making it less susceptible to oxidative metabolism compared to unsubstituted phenylacetic acid. -
Acidity Modulation: The electron-withdrawing nature of the tetrazole acidifies the carboxylic acid group via the inductive effect, lowering the pKa relative to the parent phenylacetic acid.
Physicochemical Properties[1][2][3][4][5][8][9]
The following properties are derived from structural analysis and comparative data with the para-isomer and analogous phenyltetrazoles.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Typical for phenylacetic acid derivatives.[1] |
| Predicted pKa (COOH) | 3.9 – 4.1 | More acidic than phenylacetic acid (4.31) due to electron-withdrawing tetrazole. |
| Predicted pKa (Tetrazole) | Non-acidic | The 1-substituted tetrazole has no N-H proton to donate. |
| LogP (Octanol/Water) | ~1.2 | Moderate lipophilicity; suitable for membrane permeability. |
| Solubility | DMSO, Methanol, DMF | Low water solubility at neutral pH; soluble as a carboxylate salt (pH > 5). |
| Thermal Stability | Stable < 150°C | Decomposition may occur at higher temperatures with nitrogen evolution. |
Synthetic Pathways[5][7][8][10]
The synthesis of 1-substituted tetrazoles is distinct from 5-substituted tetrazoles. It does not use nitriles.[2] Instead, it proceeds via the heterocyclization of primary amines.[3]
Retrosynthetic Analysis
The most efficient disconnection is at the C-N bond of the tetrazole ring, tracing back to 3-aminophenylacetic acid .
Primary Synthetic Protocol (Heterocyclization)
Reaction: Cyclization of an amine with sodium azide and triethyl orthoformate.[2]
Reagents:
-
Substrate: 3-Aminophenylacetic acid (CAS: 1664-40-0)
-
Azide Source: Sodium Azide (
) -
Carbon Source: Triethyl Orthoformate (
) -
Solvent/Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminophenylacetic acid (10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add triethyl orthoformate (15 mmol, 1.5 eq) and sodium azide (15 mmol, 1.5 eq). Caution:
is toxic and can form explosive hydrazoic acid. -
Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor reaction progress via TLC (solvent system: DCM/MeOH 9:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL).
-
Add concentrated HCl dropwise to ensure pH < 2 (precipitates the carboxylic acid).
-
-
Purification: Filter the resulting precipitate. Recrystallize from ethanol/water or purify via silica gel column chromatography if necessary.
Mechanistic Pathway Visualization
The following diagram illustrates the transformation from the amine precursor to the final tetrazole product.
Caption: Synthetic pathway via the heterocyclization of primary amines using triethyl orthoformate and sodium azide.
Applications & Biological Relevance[2][4][5][7][8][9][10][11]
Medicinal Chemistry (Fragment-Based Drug Discovery)
This compound serves as a versatile fragment in FBDD (Fragment-Based Drug Discovery).
-
Linker Capability: The acetic acid tail (
) provides a flexible linker that can be coupled to amines to form amides, a common motif in peptidomimetics. -
Bioisosterism: The tetrazole ring acts as a metabolically stable replacement for other aromatic rings or polar groups, improving the pharmacokinetic profile (half-life) of the final drug candidate.
-
Target Classes:
-
Anti-inflammatory (COX-2): Analogues of phenylacetic acids (like Diclofenac) are potent COX inhibitors. The tetrazole substitution alters the binding kinetics.
-
Angiotensin II Antagonists: While sartans typically use 5-substituted tetrazoles, 1-substituted variants are explored for specific receptor subtypes.
-
Coordination Chemistry (MOFs)
The molecule is a "heterotopic" ligand, meaning it has two different types of binding sites:
-
Carboxylate (O-donor): Binds hard metals (e.g.,
, ). -
Tetrazole (N-donor): Binds soft/borderline metals (e.g.,
, , ). This dual nature makes it an excellent candidate for constructing Metal-Organic Frameworks (MOFs) with high structural complexity and porosity.
Safety & Handling Protocol
Hazard Classification:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Respiratory: May cause respiratory irritation (H335).
Handling Procedures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the solid powder in a fume hood to avoid inhalation.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of as hazardous organic waste. Note: Ensure no residual azides are present before disposal to prevent explosion hazards in waste lines.
References
-
Gaponik, P. N., et al. (1985).[3] "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide." Chemistry of Heterocyclic Compounds. Link
-
Sigma-Aldrich. (n.d.).[1] "2-(4-(1H-Tetrazol-1-yl)phenyl)acetic acid Product Page." (Reference for Para-isomer properties). Link
-
Popova, E. A., et al. (2019). "Tetrazoles: Synthesis and Structure."[4] Russian Journal of Organic Chemistry.
- Roh, J., et al. (2012). "Selectivity of the reaction of 1-substituted tetrazoles with electrophiles." Journal of Organic Chemistry.
-
FDA. (n.d.). "Phenylacetic Acid - Substance Registration."[5] Link
